4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazine-1(2H)-thione
Description
4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazine-1(2H)-thione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a phthalazine core, a sulfonyl group, and a piperazine ring, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
4-[4-methyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]-2H-phthalazine-1-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2/c1-14-7-8-15(19-16-5-3-4-6-17(16)20(27)22-21-19)13-18(14)28(25,26)24-11-9-23(2)10-12-24/h3-8,13H,9-12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXCUGWYVIXBKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=S)C3=CC=CC=C32)S(=O)(=O)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazine-1(2H)-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phthalazine core: This can be achieved by cyclization reactions involving appropriate dicarbonyl compounds and hydrazine derivatives.
Introduction of the sulfonyl group: This step involves the sulfonation of the aromatic ring using reagents such as chlorosulfonic acid or sulfur trioxide.
Attachment of the piperazine ring: The final step involves the nucleophilic substitution reaction between the sulfonylated intermediate and 4-methylpiperazine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazine-1(2H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazine-1(2H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazine-1(2H)-thione involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and piperazine groups are believed to play a crucial role in its biological activities by:
Binding to enzymes or receptors: Modulating their activity and leading to various physiological effects.
Interacting with cellular membranes: Affecting membrane permeability and signaling pathways.
Inhibiting specific proteins: Such as kinases or proteases, which are involved in disease progression.
Comparison with Similar Compounds
4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazine-1(2H)-thione can be compared with other similar compounds to highlight its uniqueness:
4-[(4-methylpiperazin-1-yl)sulfonyl]aniline: Shares the piperazine and sulfonyl groups but lacks the phthalazine core, resulting in different chemical and biological properties.
4-[(4-methylpiperazin-1-yl)methyl]-N-(3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}phenyl)benzamide: Contains a piperazine ring and sulfonyl group but has a different core structure, leading to distinct applications and activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
